N-Ethyl-N-nitroso-1-propanamine-d4
CAS No.:
Cat. No.: VC16638285
Molecular Formula: C5H12N2O
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N2O |
|---|---|
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide |
| Standard InChI | InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2 |
| Standard InChI Key | SRYOEGQUUQSLBH-CQOLUAMGSA-N |
| Isomeric SMILES | [2H]C([2H])(C)N(C([2H])([2H])CC)N=O |
| Canonical SMILES | CCCN(CC)N=O |
Introduction
Molecular Structure and Chemical Properties
Structural Configuration
N-Ethyl-N-nitroso-1-propanamine-d4 features a nitroso group () bonded to an amine backbone, with deuterium atoms replacing hydrogens at the ethyl and propyl substituents. The IUPAC name, N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide, reflects the precise locations of isotopic substitution . Key identifiers include:
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InChI:
InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2 -
InChIKey:
SRYOEGQUUQSLBH-CQOLUAMGSA-N
The deuterium atoms significantly alter the compound’s physical properties, such as bond vibration frequencies, without substantially affecting its chemical reactivity—a trait exploited in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Synthetic Pathways
The synthesis of N-Ethyl-N-nitroso-1-propanamine-d4 typically involves nitrosation reactions, where a primary or secondary amine reacts with nitrous acid () under controlled conditions. Deuterium incorporation is achieved through:
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Isotopic Exchange: Substituting hydrogen atoms with deuterium using deuterated solvents (e.g., ) or reagents during intermediate steps.
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Labeled Precursors: Utilizing deuterated ethyl and propyl groups in the amine starting material to ensure site-specific isotopic labeling .
A representative synthesis protocol might involve reacting deuterated ethylpropylamine with sodium nitrite in an acidic medium, followed by purification via chromatography or distillation.
Applications in Pharmacological and Toxicological Research
Metabolic Tracing and Pharmacokinetics
Deuterated analogs like N-Ethyl-N-nitroso-1-propanamine-d4 are pivotal in isotopic tracer studies, enabling researchers to track metabolic pathways with high precision. The stable deuterium isotopes resist metabolic cleavage, allowing prolonged detection of the compound and its metabolites in biological systems . For example:
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Drug Metabolism: Studies using this compound have elucidated the hepatic metabolism of nitrosamines, revealing cytochrome P450-mediated oxidation as a primary activation pathway .
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Bioavailability Assessments: Deuterium labeling facilitates quantitative analysis of absorption and distribution kinetics, critical for toxicological risk assessments .
DNA Adduct Formation and Carcinogenicity
Nitrosamines are pro-carcinogens that require metabolic activation to form reactive intermediates capable of binding DNA. Research utilizing N-Ethyl-N-nitroso-1-propanamine-d4 has demonstrated:
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Adduct Specificity: The compound forms O6-alkylguanine adducts in DNA, which mispair during replication, leading to G→A point mutations—a hallmark of nitrosamine-induced carcinogenesis.
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Dose-Response Relationships: Deuterated variants allow precise measurement of adduct levels, correlating exposure doses with mutagenic outcomes in in vitro models.
Deuterium’s Impact on Pharmacokinetic Profiles
Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with deuterium introduces kinetic isotope effects, altering reaction rates in metabolic processes. For N-Ethyl-N-nitroso-1-propanamine-d4:
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C-H Bond Stabilization: Deuterium’s higher mass strengthens bonds, potentially slowing oxidative metabolism by enzymes like CYP2E1 .
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Half-Life Extension: Reduced metabolic clearance may prolong the compound’s presence in systemic circulation, affecting toxicity timelines .
Analytical Advantages in Mass Spectrometry
Deuterium labeling creates distinct mass shifts in mass spectra, enabling unambiguous identification of the compound and its metabolites. For instance:
| Ion Fragment | Non-Deuterated Mass (m/z) | Deuterated Mass (m/z) |
|---|---|---|
| 117.10 | 121.12 | |
| 43.05 | 47.07 |
This mass difference eliminates background interference in complex biological matrices, enhancing analytical sensitivity .
Future Research Directions
Targeted Deuteration Strategies
Advancements in synthetic chemistry may enable site-selective deuteration, optimizing tracer utility while minimizing kinetic isotope effects. Techniques such as transition metal-catalyzed H/D exchange are under investigation .
Therapeutic Mitigation of Nitrosamine Toxicity
Ongoing studies explore inhibitors of nitrosamine-metabolizing enzymes (e.g., CYP2E1) and DNA repair enhancers (e.g., O6-alkylguanine DNA alkyltransferase) to counteract carcinogenic effects.
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